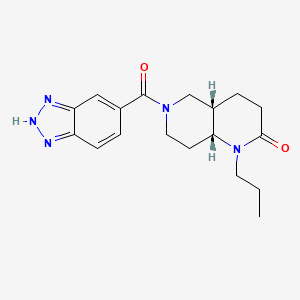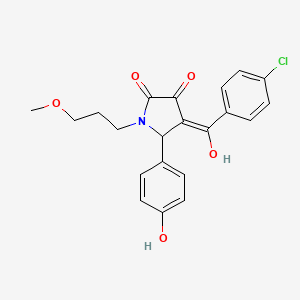![molecular formula C13H15BrClNO2 B5398799 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5398799.png)
2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that is used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride is not fully understood. However, it has been suggested that it may exert its therapeutic effects through the regulation of various signaling pathways, such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. It has also been suggested that it may exert its anti-tumor effects through the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of various diseases. It has also been shown to have anti-tumor effects, which may be beneficial in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride in lab experiments include its synthetic nature, which allows for the precise control of its concentration and purity. It also has potential therapeutic applications, which may be beneficial in the development of new drugs. The limitations of using 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride in lab experiments include its limited solubility in water, which may make it difficult to use in certain experiments. It also has limited availability, which may make it difficult to obtain for some researchers.
Direcciones Futuras
For the study of 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride include further investigation of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It may also be beneficial to investigate its potential use in combination with other drugs for the treatment of various diseases. Further studies may also be needed to investigate its safety and toxicity in humans.
Métodos De Síntesis
The synthesis of 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride involves a multi-step process. The first step involves the reaction of 4-bromobenzaldehyde with furfural in the presence of sodium hydroxide to form 5-(4-bromophenyl)-2-furfural. The second step involves the reduction of 5-(4-bromophenyl)-2-furfural with sodium borohydride to form 5-(4-bromophenyl)-2-furfuryl alcohol. The third step involves the reaction of 5-(4-bromophenyl)-2-furfuryl alcohol with ethylenediamine in the presence of hydrochloric acid to form 2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride.
Aplicaciones Científicas De Investigación
2-({[5-(4-bromophenyl)-2-furyl]methyl}amino)ethanol hydrochloride has been used in various scientific research studies due to its potential therapeutic applications. It has been studied for its potential anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[[5-(4-bromophenyl)furan-2-yl]methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2.ClH/c14-11-3-1-10(2-4-11)13-6-5-12(17-13)9-15-7-8-16;/h1-6,15-16H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQPDJIEUMEZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CNCCO)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-ethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5398725.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B5398731.png)

![N-(2,3-dimethylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398738.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-1,4-diazepan-5-one](/img/structure/B5398739.png)


![3-(2-chlorophenyl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methylisoxazole-4-carboxamide](/img/structure/B5398762.png)
![N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5398774.png)
![5-imino-6-{4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5398779.png)
![5-[(cyclohexylamino)sulfonyl]-N,2-dimethylbenzamide](/img/structure/B5398789.png)
![ethyl 2-[(3aR*,5R*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]-1,3-oxazole-4-carboxylate](/img/structure/B5398812.png)
![8-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5398816.png)
